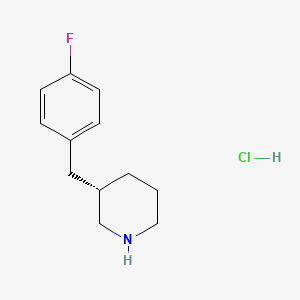

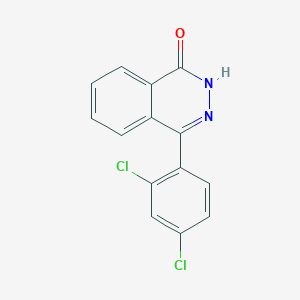

![molecular formula C11H17ClN4 B1442547 (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amin-Hydrochlorid CAS No. 1324071-39-7](/img/structure/B1442547.png)

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amin-Hydrochlorid

Übersicht

Beschreibung

“(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various methods. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolopyridine derivatives can undergo a variety of chemical reactions. For example, the cyclisation of bis-triazolyl alkanes with various amino acids produced bis- [1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For example, the FTIR and FT-Raman spectra of a new triazolopyridine derivative were recorded and analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Wirkmechanismus

Target of Action

Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase .

Mode of Action

It’s known that triazolopyridine derivatives can interact with their targets to inhibit their activity .

Biochemical Pathways

Triazolopyridine derivatives have been found to exhibit antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects, suggesting that they may affect a variety of biochemical pathways.

Result of Action

Given the known effects of triazolopyridine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl in laboratory experiments is its ability to modulate the effects of other neurotransmitters, such as dopamine, norepinephrine, and GABA. In addition, (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl is relatively easy to synthesize, and is relatively stable in solution. However, there are some limitations to using (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl in laboratory experiments. For example, (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl is not as potent as some other compounds, and its effects may not be as long-lasting. In addition, (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl is not water soluble, and must be dissolved in an organic solvent before it can be used.

Zukünftige Richtungen

The potential therapeutic applications of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl are still being explored. Future research could focus on the development of new synthesis methods for (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl that are more efficient and cost-effective. In addition, further research could explore the potential of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl to act as a neuroprotective agent and a modulator of the central nervous system. Finally, research could focus on the potential of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride HCl to reduce inflammation, improve learning and memory, and protect against ischemic stroke.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Wirkstoffe

Jüngste Studien haben gezeigt, dass Derivate von Triazolopyridin vielversprechende antibakterielle Aktivitäten aufweisen. So haben bestimmte synthetisierte Verbindungen moderate bis gute antibakterielle Aktivitäten sowohl gegen grampositive Staphylococcus aureus als auch gegen gramnegative Escherichia coli-Stämme gezeigt . Dies deutet darauf hin, dass unsere Verbindung strukturell modifiziert werden könnte, um ihre Wirksamkeit als antibakterielles Mittel zu verbessern.

Antifungal-Anwendungen

Ähnlich wie bei ihren antibakteriellen Eigenschaften wurden Triazolopyridin-Derivate auch auf ihre antifungalen Aktivitäten untersucht. Diese Verbindungen könnten zur Entwicklung neuer Behandlungen für Pilzinfektionen eingesetzt werden, die ein großes Problem bei immungeschwächten Patienten darstellen .

Insektizide Eigenschaften

Das strukturelle Gerüst von Triazolopyridin wurde bei der Synthese von Verbindungen mit insektiziden Eigenschaften genutzt. Diese Anwendung ist besonders relevant in der Landwirtschaft, wo solche Verbindungen dazu beitragen können, Nutzpflanzen vor Schädlingsbefall zu schützen .

Synthese von stickstoffhaltigen Heterocyclen

Stickstoffhaltige Heterocyclen sind in Pharmazeutika und Funktionsmaterialien von entscheidender Bedeutung. Der Triazolopyridin-Kern kann als Baustein für die Synthese einer Vielzahl von stickstoffhaltigen Heterocyclen dienen, die das Rückgrat vieler physiologisch aktiver Verbindungen und Arzneimittel bilden .

Kardiovaskuläre Therapeutika

Verbindungen, die den Triazolopyridin-Rest enthalten, wurden als potenzielle therapeutische Mittel für Herz-Kreislauf-Erkrankungen identifiziert. Sie könnten Teil eines Behandlungsschemas für Erkrankungen wie Bluthochdruck und Koronare Herzkrankheit sein .

Behandlung von Stoffwechselstörungen

Die Derivate von Triazolopyridin haben sich bei der Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes als vielversprechend erwiesen. Dies liegt an ihrer Fähigkeit, verschiedene biologische Pfade zu modulieren, die am Glukose- und Lipidstoffwechsel beteiligt sind .

Anwendungen in der Materialwissenschaft

Die einzigartigen Eigenschaften von Triazolopyridin-Derivaten erstrecken sich auf die Materialwissenschaft, wo sie bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften eingesetzt werden können .

Therapeutische Ziele für Dyslipidämie und Diabetes

Fettsäure-bindende Proteine (FABPs) sind potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie und Diabetes. Triazolopyridin-Derivate wurden für ihre Rolle bei der Modulation von FABPs erkannt, was zu neuen Behandlungen für diese Erkrankungen führen könnte .

Safety and Hazards

Safety and hazards associated with triazolopyridine derivatives can vary. For instance, some compounds may exhibit cytotoxicity at certain concentrations . Specific hazard statements for related compounds include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemische Analyse

Biochemical Properties

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The compound’s interaction with these enzymes can lead to altered enzyme activity, affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazolopyridine derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, the compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory responses . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing substrate access and subsequent enzyme activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazolopyridine derivatives can degrade over time, leading to reduced efficacy and altered biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall cellular function.

Dosage Effects in Animal Models

The effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification . By modulating the activity of these enzymes, the compound can affect the metabolism of other drugs and endogenous compounds, leading to altered pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4.ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;/h3,5,7,9H,1-2,4,6,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOMSKNYEVQJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1442468.png)

![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)